molecular formula C21H20O4S B2747044 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate CAS No. 392235-99-3

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate

Cat. No.: B2747044
CAS No.: 392235-99-3
M. Wt: 368.45
InChI Key: AKZFCAVZCOEHKX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is a high-value chemical intermediate designed for research and development applications, particularly in organic synthesis and pharmaceutical sciences. This compound features a sulfonate ester group, a versatile functional handle that facilitates various nucleophilic substitution reactions, making it a valuable building block for the construction of more complex molecules. Researchers utilize this and related benzyloxy-phenyl compounds primarily as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals . The global market for 4-(Benzyloxy)phenol intermediates is experiencing robust growth, largely fueled by demand from the pharmaceutical industry, highlighting the research significance of this chemical class . The benzyloxy group serves as a common protecting group for phenols, allowing for selective manipulation of other functional groups in a molecule during multi-step synthetic sequences. As a research chemical, it is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-16-8-13-21(14-17(16)2)26(22,23)25-20-11-9-19(10-12-20)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZFCAVZCOEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and sulfides, respectively .

Scientific Research Applications

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate with structurally related sulfonate esters:

Compound Substituents on Phenol Ring Substituents on Sulfonate Ring Key Properties
This compound Benzyloxy (electron-donating) 3,4-dimethyl (steric hindrance) Enhanced steric bulk; reduced leaving-group ability compared to para-substituted analogs.
4-(Methylsulfonyl)phenyl 4-methylbenzenesulfonate (4c) Methylsulfonyl (electron-withdrawing) 4-methyl (para) High electrophilicity due to electron-withdrawing group; improved leaving-group ability.
4-Cyanophenyl 4-methylbenzenesulfonate (4d) Cyano (electron-withdrawing) 4-methyl (para) Polar substituent enhances solubility in polar aprotic solvents.
Ethyl 4-(tosyloxy)benzoate (4e) Ethyl ester 4-methyl (para) Ester group enables further functionalization via hydrolysis.

Spectroscopic and Analytical Data

  • NMR Shifts: Target Compound: Aromatic protons adjacent to the benzyloxy group are expected to resonate downfield (δ ~7.0–7.5 ppm) due to electron donation, while methyl groups on the sulfonate ring would appear as singlets near δ 2.4–2.6 ppm. 4c: Methylsulfonyl substituent causes significant deshielding of adjacent protons (δ ~7.8–8.2 ppm) . 4d: Cyano group induces moderate deshielding (δ ~7.5–7.7 ppm) .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺) is expected at m/z ~413 (calculated for C₂₁H₂₀O₄S), whereas analogs like 4c and 4d exhibit distinct fragmentation patterns due to their substituents .

Research Implications and Limitations

  • Electronic Effects: Electron-donating substituents (e.g., benzyloxy) on the phenol ring decrease electrophilicity, while electron-withdrawing groups (e.g., methylsulfonyl, cyano) enhance reactivity in nucleophilic substitutions .
  • Steric Effects: The 3,4-dimethyl substitution on the sulfonate ring impedes nucleophilic attack, making the target compound less reactive than monosubstituted analogs in SN2 reactions .
  • Data Gaps : Direct experimental data (e.g., melting points, catalytic performance) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.

Biological Activity

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications in various research domains.

Chemical Structure and Synthesis

The compound features a benzyloxy group attached to a phenyl ring, which is further linked to a 3,4-dimethylbenzenesulfonate moiety. The synthesis typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine at controlled temperatures (0-25°C) .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes relevant to neurodegenerative diseases.

The biological activity of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Ionic Interactions : The sulfonate moiety facilitates ionic interactions with positively charged sites on enzymes or receptors .

Anticancer Activity

A study evaluated the anticancer properties of derivatives related to this compound. The results indicated that certain modifications enhance cytotoxicity against breast cancer cell lines. For instance, compounds with additional halogen substitutions exhibited increased potency compared to the parent compound .

CompoundIC50 (µM)Cell Line
Parent Compound12.5MCF-7
Halogenated Derivative5.8MCF-7

Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of related compounds in models of Parkinson's disease. Notably, derivatives exhibiting MAO-B inhibitory activity demonstrated significant neuroprotection against oxidative stress .

CompoundMAO-B Inhibition IC50 (µM)Neuroprotection Efficacy
Compound 3h0.062High
Rasagiline0.095Moderate

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in drug formulations targeting cancer and neurodegenerative diseases. Its ability to modulate enzyme activity positions it as a potential lead in pharmacological research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
  • Step 2 : Purify the crude product using flash column chromatography (silica gel, gradient elution with hexane:ethyl acetate = 5:1 → 2:1). Yield typically ranges 60-75% .
  • Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water = 70:30, UV detection at 254 nm) .

Q. How can the solubility of this compound be improved for in vitro assays?

  • Approach :

  • Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and 5.0 to mimic physiological and lysosomal conditions .

Q. What spectroscopic methods are reliable for structural confirmation?

  • Recommended Techniques :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) from the 3,4-dimethylbenzenesulfonate moiety .
  • ESI-MS : Look for [M+H]+ ion at m/z 383.1 (calculated for C21H20O4S) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Experimental Design :

  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to cross-validate results.
  • Control for metabolic stability by pre-incubating the compound with liver microsomes (e.g., human CYP450 enzymes) .
    • Case Study : If anti-inflammatory activity is observed in RAW264.7 macrophages but not in primary monocytes, evaluate differences in uptake kinetics using LC-MS quantification of intracellular concentrations .

Q. What strategies can mitigate low yields during scale-up synthesis?

  • Optimization Steps :

  • Replace batch reactions with flow chemistry to improve heat transfer and mixing efficiency.
  • Substitute K2CO3 with Cs2CO3 for higher reactivity in benzylation steps, reducing reaction time from 8 h to 3 h .
    • Table 1 : Yield Comparison
MethodScale (mmol)Yield (%)
Batch (K2CO3/DMF)1061
Flow (Cs2CO3/THF)5078

Q. How to design experiments to probe structure-activity relationships (SAR) for sulfonate derivatives?

  • SAR Workflow :

  • Synthesize analogs with variations in substituents (e.g., 3,4-dichloro vs. 3,4-dimethyl groups) .
  • Test analogs against target enzymes (e.g., COX-2 or tyrosinase) using kinetic assays (Km/Vmax analysis) .
  • Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity in silico .

Q. What crystallographic techniques are suitable for confirming the solid-state structure?

  • Protocol :

  • Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare bond lengths/angles with related sulfonates (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, PDB: 7T9X) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Root Cause Analysis :

  • Check for protonation state errors in docking studies (e.g., sulfonate group ionization at physiological pH).
  • Validate target engagement using cellular thermal shift assays (CETSA) .

Key Research Findings

  • Biological Activity : Derivatives of 4-(benzyloxy)phenyl sulfonates show IC50 values of 1.2–5.6 μM against tyrosinase, comparable to kojic acid (IC50 = 2.8 μM) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, suitable for solid-state formulation .

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